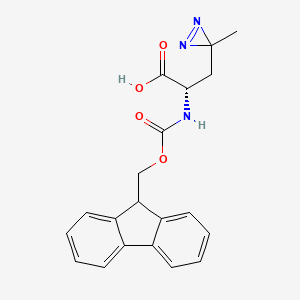

Fmoc-L-Photo-Leucine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methyldiazirin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-20(22-23-20)10-17(18(24)25)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,26)(H,24,25)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWMJFRPAHGSDU-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-L-photo-leucine: A Technical Guide for Probing Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-photo-leucine is a synthetically modified amino acid that has become an indispensable tool in chemical biology and drug discovery. As a photo-reactive analog of the natural amino acid L-leucine, it enables researchers to elucidate protein-protein interactions and identify the binding partners of bioactive molecules through a technique known as photoaffinity labeling. This in-depth guide provides a comprehensive overview of this compound, its chemical properties, and detailed protocols for its application.

Core Concepts: Unveiling Molecular Interactions

At the heart of this compound's utility is its unique chemical structure. It incorporates a diazirine ring, a small, photo-activatable functional group, into the side chain of leucine. This modification is subtle enough to be recognized by the cellular machinery responsible for protein synthesis, allowing for its incorporation into peptides and proteins. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a standard protecting group in solid-phase peptide synthesis, facilitating its use as a building block in the construction of peptide-based probes.

Upon exposure to ultraviolet (UV) light, typically around 350-360 nm, the diazirine ring loses a molecule of nitrogen gas to generate a highly reactive carbene intermediate. This carbene can then form a covalent bond with nearby molecules, effectively "capturing" the interaction partners of the peptide or protein into which the photo-leucine has been incorporated. These crosslinked complexes can then be isolated and analyzed, most commonly by mass spectrometry, to identify the interacting proteins.

Chemical Structure and Properties

This compound is characterized by the presence of both the Fmoc protecting group and the diazirine-containing side chain.

Chemical Structure:

A more detailed 2D representation can be visualized as:

(A 2D chemical structure image would be placed here in a real document)

The key quantitative and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₂₀H₁₉N₃O₄ |

| Molecular Weight | 365.38 g/mol |

| CAS Number | 1360651-24-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DMF and DMSO |

| Storage | -20°C, protected from light |

Experimental Protocols

The successful application of this compound in research hinges on robust experimental design and execution. The following sections provide detailed methodologies for the key experimental stages.

Incorporation of this compound into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing this compound using standard Fmoc chemistry.

Materials:

-

Fmoc-protected amino acids (including this compound)

-

Rink Amide resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or equivalent coupling additive

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To couple this compound, follow the same procedure, ensuring the vial is protected from light.

-

-

Monitoring the Coupling: Perform a Kaiser test to ensure the coupling reaction has gone to completion. A negative test (beads remain yellow) indicates a successful coupling.

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Wash the resin with DMF and DCM, and then dry it under vacuum. Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the cleavage cocktail using cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Photoaffinity Labeling Protocol

This protocol describes the general procedure for using a photo-leucine-containing peptide to crosslink to its binding partners in a cellular lysate.

Materials:

-

Peptide containing L-photo-leucine

-

Cell lysate or purified protein sample

-

Phosphate-buffered saline (PBS)

-

UV lamp (365 nm)

-

SDS-PAGE gels and reagents

-

Western blotting apparatus and antibodies (if applicable)

Procedure:

-

Incubation: Incubate the photo-leucine-containing peptide with the cell lysate or protein sample in PBS for a predetermined time (e.g., 30-60 minutes) at 4°C to allow for binding. Protect the sample from light.

-

UV Irradiation: Place the sample on ice and irradiate with a 365 nm UV lamp for 15-30 minutes. The optimal irradiation time should be determined empirically.

-

Analysis of Crosslinking:

-

Add SDS-PAGE loading buffer to the irradiated sample.

-

Separate the proteins by SDS-PAGE.

-

Visualize the crosslinked products by Coomassie staining, silver staining, or Western blotting (if an antibody is available for the bait peptide or a tagged version is used). Crosslinked complexes will appear as higher molecular weight bands.

-

Identification of Crosslinked Proteins by Mass Spectrometry

This protocol provides a general workflow for identifying the unknown protein that has been crosslinked to the photo-leucine-containing peptide.

Materials:

-

Excised gel band containing the crosslinked complex

-

Trypsin (sequencing grade)

-

Ammonium bicarbonate

-

Acetonitrile (ACN)

-

Formic acid

-

C18 ZipTips (or equivalent) for desalting

-

Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

-

In-Gel Digestion:

-

Excise the gel band corresponding to the crosslinked complex.

-

Destain the gel piece with a solution of ammonium bicarbonate and ACN.

-

Reduce and alkylate the proteins within the gel piece (e.g., with DTT and iodoacetamide).

-

Digest the proteins overnight with trypsin at 37°C.

-

-

Peptide Extraction and Desalting:

-

Extract the tryptic peptides from the gel piece using a series of ACN and formic acid washes.

-

Pool the extracts and desalt the peptides using a C18 ZipTip.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to determine the amino acid sequences.

-

-

Data Analysis:

-

Use a database search engine (e.g., Mascot, Sequest) to identify the proteins present in the sample by matching the experimental fragmentation spectra to a protein sequence database. The identification of a protein other than the bait peptide indicates a successful crosslinking event.

-

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Signaling Pathway of Photo-Activation

The Core Principles of Photo-Leucine Crosslinking: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and data analysis workflows for photo-leucine crosslinking, a powerful technique for identifying and characterizing protein-protein interactions (PPIs) in their native cellular environment.

Introduction to Photo-Leucine Crosslinking

Photo-leucine crosslinking is a cutting-edge chemical biology tool used to covalently capture transient and stable protein-protein interactions directly within living cells or in vitro. This technique utilizes a photo-activatable analog of the natural amino acid L-leucine, known as L-photo-leucine. Structurally similar to its natural counterpart, photo-leucine can be incorporated into proteins during synthesis by the cell's own translational machinery.[1][2] Upon activation with ultraviolet (UV) light, a highly reactive species is generated, which forms a covalent bond with interacting molecules in close proximity, effectively "trapping" the protein interaction for subsequent analysis.[3] This method offers significant advantages over traditional chemical crosslinking, including high specificity and the formation of zero-length crosslinks, providing a snapshot of protein interactions with high spatial resolution.[4]

The Chemistry Behind the Crosslink

The key to photo-leucine's functionality lies in its diazirine ring, a small, three-membered ring containing two nitrogen atoms. This moiety is relatively stable in the dark, allowing for its incorporation into proteins without premature reactions.

The process of photo-crosslinking can be broken down into three main steps:

-

Photo-activation: When exposed to long-wave UV light (typically between 320-370 nm, with an ideal wavelength of 345 nm), the diazirine ring absorbs energy and undergoes irreversible decomposition.

-

Carbene Formation: The photo-activated diazirine ring expels a molecule of nitrogen gas (N₂), generating a highly reactive and short-lived intermediate known as a carbene.

-

Covalent Bond Formation: This carbene intermediate can then react non-specifically with any amino acid side chain or the polypeptide backbone of a nearby interacting protein, forming a stable covalent bond. The extremely short lifetime of the carbene ensures that crosslinking is highly specific to immediate interaction partners.

Caption: Mechanism of photo-leucine crosslinking.

Quantitative Data Summary

The efficiency of photo-leucine crosslinking is dependent on several factors, including the rate of incorporation of the photo-amino acid and the conditions of UV irradiation. Below are tables summarizing key quantitative data gathered from various studies.

| Parameter | Organism/System | Value | Reference |

| Incorporation Rate | Mammalian Cells | 10-20% | |

| E. coli (High-density culture) | Up to 34% | ||

| Crosslinking Yield | Cyclodepsipeptide inhibitor to Sec61α | ~23% | |

| UV Wavelength | Optimal | 345 nm | |

| Range | 320-370 nm | ||

| UV Irradiation Time | In vivo (Mammalian Cells) | ≤ 15 minutes |

| Parameter | Value | Reference |

| L-Photo-Leucine Concentration (in media) | 4 mM | |

| L-Photo-Methionine Concentration (in media) | 2 mM | |

| UV Lamp Power (Stratalinker) | 5 x 15 W bulbs (365 nm) | |

| Distance from UV Lamp to Cells | 3-5 cm |

Detailed Experimental Protocols

This section provides a consolidated, step-by-step protocol for performing a photo-leucine crosslinking experiment in mammalian cells, followed by analysis using both Western blot and mass spectrometry.

Metabolic Labeling of Mammalian Cells

-

Cell Culture: Grow the mammalian cell line of interest to 60-70% confluency in standard DMEM media.

-

Preparation of Labeling Media: Prepare DMEM lacking L-leucine and L-methionine (DMEM-LM) supplemented with 10% dialyzed fetal bovine serum (dFBS). Just before use, add L-photo-leucine to a final concentration of 4 mM and L-photo-methionine to a final concentration of 2 mM.

-

Cell Starvation and Labeling:

-

Wash the cells twice with sterile phosphate-buffered saline (PBS).

-

Remove the PBS and add the prepared labeling medium.

-

Incubate the cells for 12-24 hours in a standard cell culture incubator.

-

In-Cell UV Crosslinking

-

Preparation for Irradiation:

-

Remove the labeling medium and wash the cells twice with ice-cold PBS.

-

Add a thin layer of ice-cold PBS to cover the cells, preventing them from drying out during irradiation.

-

-

UV Irradiation:

-

Place the cell culture dish on ice, approximately 3-5 cm below a UV lamp (e.g., Stratalinker 2400 with 365 nm bulbs).

-

Irradiate the cells for 1-15 minutes. The optimal time should be determined empirically for each experimental system.

-

Sample Preparation for Analysis

-

Cell Lysis:

-

After irradiation, immediately lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Analysis by Western Blot

-

SDS-PAGE:

-

Mix an appropriate amount of protein lysate with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with a primary antibody specific to the protein of interest.

-

Wash and incubate with a corresponding secondary antibody.

-

Detect the protein bands using an appropriate detection reagent. Crosslinked complexes will appear as higher molecular weight bands.

-

Analysis by Mass Spectrometry

-

Protein Digestion:

-

The protein sample (either from a gel band or in-solution) is reduced, alkylated, and then digested with a protease, typically trypsin.

-

-

Enrichment of Crosslinked Peptides (Optional): Crosslinked peptides can be enriched using size-exclusion chromatography (SEC) to improve their detection.

-

LC-MS/MS Analysis:

-

The digested peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The resulting MS/MS spectra are searched against a protein database using specialized software (e.g., MeroX, StavroX) to identify the crosslinked peptides and the specific amino acid residues involved in the interaction.

-

Caption: Experimental workflow for photo-leucine crosslinking.

Application in Elucidating Protein Interactions: The PGRMC1 and Insig-1 Interaction

A key application of photo-leucine crosslinking is the identification of novel protein-protein interactions within cellular signaling pathways. For instance, this technique was instrumental in discovering a previously unknown direct interaction between the progesterone-binding membrane protein (PGRMC1) and Insulin-induced gene 1 (Insig-1), a crucial regulator of cholesterol homeostasis.

PGRMC1 is involved in various cellular processes, and its interaction with Insig-1 sheds light on its role in lipid metabolism. The study demonstrated that in living cells containing photo-leucine and photo-methionine-labeled proteins, UV irradiation led to the formation of a crosslinked PGRMC1-Insig-1 complex, which was subsequently detected by Western blotting. This finding provides a valuable piece of the puzzle in understanding the molecular mechanisms that control cholesterol levels within cells.

Caption: PGRMC1-Insig-1 interaction in cholesterol homeostasis.

Conclusion

Photo-leucine crosslinking has emerged as an indispensable tool for the study of protein-protein interactions in a native-like context. Its ability to capture fleeting interactions with high specificity and spatial resolution provides invaluable insights into the intricate molecular networks that govern cellular processes. As mass spectrometry techniques continue to advance, the application of photo-leucine crosslinking is expected to further unravel the complexities of the cellular interactome, paving the way for new discoveries in basic research and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells | Springer Nature Experiments [experiments.springernature.com]

- 3. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

The Inner Workings of a Molecular Flashbulb: An In-depth Technical Guide to Diazirine-Based Photo-Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Diazirine-based photo-crosslinkers have emerged as indispensable tools in chemical biology and drug discovery, offering a powerful method to capture and identify transient molecular interactions. Their utility lies in their ability to be activated by light, transforming a seemingly inert molecule into a highly reactive species that can covalently bind to nearby interacting partners. This in-depth technical guide delves into the core mechanism of diazirine photo-crosslinkers, providing a comprehensive overview of their activation, subsequent reactions, and practical applications, supplemented with quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding for researchers at all levels.

The Mechanism of Action: A Two-Step Photochemical Transformation

The functionality of diazirine photo-crosslinkers is rooted in their unique three-membered ring structure containing a carbon and two nitrogen atoms. While stable under ambient light and various chemical conditions, this ring system becomes a potent source of a highly reactive intermediate upon irradiation with ultraviolet (UV) light, typically in the range of 330-370 nm.[1] This activation wavelength is advantageous as it is generally less damaging to biological macromolecules compared to shorter UV wavelengths required for other photophores.[2]

The photoactivation process initiates a cascade of events, primarily leading to the formation of a carbene , a neutral carbon atom with two unshared valence electrons. This transformation proceeds via the expulsion of a molecule of nitrogen gas (N₂).[1][2] The generated carbene is an electron-deficient and highly reactive species with a short lifetime, compelling it to rapidly insert into proximal chemical bonds to achieve stability.[3]

However, the photochemical pathway is not always a direct conversion to a carbene. A significant competing pathway involves the photoisomerization of the diazirine to a linear diazo intermediate. This diazo compound can then be further photolyzed to generate the reactive carbene. The formation and reactivity of this diazo intermediate can influence the overall crosslinking outcome and selectivity. For instance, alkyl diazo intermediates have been shown to react selectively with acidic residues like glutamate and aspartate. The balance between the direct carbene formation and the diazo-mediated pathway can be modulated by factors such as the diazirine substituent, irradiation wavelength, and duration.

The highly reactive carbene can insert into a wide variety of chemical bonds, including strong, typically unreactive carbon-hydrogen (C-H) bonds, as well as heteroatom-hydrogen bonds like oxygen-hydrogen (O-H) and nitrogen-hydrogen (N-H). This broad reactivity profile allows for the "unbiased" labeling of interacting molecules in the immediate vicinity of the photo-crosslinker, providing a snapshot of molecular proximity.

Quantitative Insights into Diazirine Photochemistry

To provide a clearer picture of the efficiency and kinetics of these processes, the following table summarizes key quantitative data gathered from various studies. It is important to note that these values can be influenced by the specific diazirine structure, solvent, and experimental conditions.

| Parameter | Value | Diazirine Type | Conditions | Source |

| Quantum Yield of Diazo Formation | ~0.10 - 0.13 | Chloroalkyldiazirines | Isooctane, Room Temperature | |

| Quantum Yield of Carbene Formation | < 10% | Isopropylchlorodiazirine | Not specified | |

| Crosslinking Efficiency | Higher than alkyl diazirine (with single protein) | Trifluoromethylphenyl diazirine (TPD) | In vitro with a carbohydrate-binding protein | |

| Crosslinking Selectivity | Higher than TPD (in cell lysate) | Alkyl diazirine | K562 cell lysate | |

| Photolysis Half-life | 2.6 - 5.4 min | Dialkyl diazirines | 365 nm irradiation in organic solvent | |

| Photolysis Half-life | ~70% consumed in < 2 min, then slow decay (t½ = 29 min) | Aryl diazirine | 365 nm irradiation in organic solvent | |

| Crosslinking Yield | 5-10% of probe-alkyne click chemistry method | Rhodamine-conjugated probe | ER microsomes |

Visualizing the Molecular Machinery

To further elucidate the complex processes involved in diazirine-based photo-crosslinking, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Caption: Mechanism of diazirine photo-crosslinker activation and reaction pathways.

Caption: A typical experimental workflow for photoaffinity labeling using a diazirine-based probe.

Detailed Experimental Protocols

The successful application of diazirine photo-crosslinkers hinges on meticulous experimental design and execution. Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: General Photoaffinity Labeling in a Complex Protein Mixture

This protocol is adapted from a method for identifying protein targets of small molecules.

Materials:

-

Diazirine-based photoaffinity probe with a terminal alkyne.

-

Complex protein mixture (e.g., cell lysate) at 1 mg/mL total protein concentration.

-

Phosphate-buffered saline (PBS).

-

UV lamp (e.g., 1000W Hg(Xe) lamp) with a bandpass filter for ~350 nm irradiation.

-

Azide-containing reporter tag (e.g., TAMRA-azide for fluorescence or biotin-azide for enrichment).

-

Click chemistry reagents: CuSO₄, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).

Methodology:

-

Incubation: Prepare samples by incubating the photoaffinity probe with the protein mixture in PBS. Include necessary controls: a sample without the probe, a sample with a photo-stable control compound, and a sample that will not be irradiated.

-

Irradiation: Position the samples approximately 6 cm from the UV lamp. Irradiate for 1-5 minutes. Protect the non-irradiated control sample from light. The optimal irradiation time depends on the lamp's power and the probe's stability and should be empirically determined.

-

Click Chemistry: To the irradiated samples, add the azide-containing reporter tag, CuSO₄, and the reducing agent. Incubate at room temperature to allow the click reaction to proceed, covalently linking the reporter tag to the alkyne on the crosslinked probe.

-

Analysis by SDS-PAGE: Quench the click reaction and analyze the samples by SDS-PAGE. Visualize fluorescently tagged proteins using a gel scanner. For biotin-tagged proteins, proceed to Western blotting and detection with streptavidin-HRP.

-

Enrichment and Identification (for Biotinylated Proteins):

-

Capture biotinylated proteins using streptavidin-agarose beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured proteins.

-

Identify the eluted proteins by mass spectrometry (LC-MS/MS).

-

Protocol 2: Synthesis of a Minimalist Diazirine-Alkyne Photo-Crosslinker

This protocol outlines a concise, four-step synthesis of a commonly used diazirine-alkyne probe with a 36% overall yield.

Step 1: Weinreb Amide Formation

-

Start with commercially available 4-pentynoic acid.

-

Convert the carboxylic acid to the corresponding Weinreb amide. This reaction typically involves activation of the carboxylic acid (e.g., with a carbodiimide) followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

Step 2: Keto-alcohol Synthesis

-

Utilize the Normant reagent, prepared in situ from 3-chloropropan-1-ol, to react with the Weinreb amide, yielding a keto-alcohol intermediate.

Step 3: Diazirine Formation

-

Convert the ketone functionality of the keto-alcohol to a diazirine. This is a multi-step process within this step, often involving:

-

Formation of an oxime from the ketone using hydroxylamine.

-

O-sulfonylation of the oxime.

-

Cyclization to a diaziridine in the presence of ammonia.

-

Oxidation of the diaziridine to the final diazirine using an oxidizing agent like iodine or silver oxide.

-

Step 4: Final Probe Synthesis

-

The resulting molecule is the minimalist diazirine-alkyne photo-crosslinker. Further modifications can be made to the alcohol group if desired.

Purification: The synthesis involves two silica gel column chromatography purifications to obtain the final product in high purity.

Conclusion

Diazirine-based photo-crosslinkers represent a cornerstone technology for dissecting the intricate web of molecular interactions within biological systems. Their small size, stability, and efficient photoactivation provide a versatile platform for capturing protein-protein, protein-small molecule, and protein-nucleic acid interactions in their native context. A thorough understanding of the underlying photochemical mechanism, including the dual pathways involving carbene and diazo intermediates, is crucial for the rational design of experiments and the accurate interpretation of results. By leveraging the quantitative data and detailed protocols presented in this guide, researchers can effectively harness the power of diazirine photo-crosslinkers to illuminate the dynamic molecular landscapes of life.

References

- 1. researchgate.net [researchgate.net]

- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the mechanism and origins of selectivity in palladium-catalysed carbene insertion cross-coupling reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01702D [pubs.rsc.org]

A Technical Guide to Photo-Affinity Labeling with Unnatural Amino Acids: Illuminating the Interactome

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology, the transient and dynamic interactions between proteins govern a vast array of signaling pathways and cellular processes. Understanding these interactions is paramount for deciphering disease mechanisms and developing novel therapeutics. Photo-affinity labeling (PAL) utilizing unnatural amino acids (Uaas) has emerged as a powerful chemical biology tool to capture these fleeting interactions within their native cellular environment. By genetically encoding a photoreactive Uaa into a protein of interest, researchers can initiate a covalent crosslink to binding partners upon UV irradiation, effectively trapping and enabling the identification of interacting proteins.[1] This in-depth technical guide provides a comprehensive overview of the core principles, detailed experimental protocols, and data analysis workflows for employing PAL with Uaas to elucidate protein-protein interactions and map complex signaling networks.

Core Principles of Photo-Affinity Labeling with Unnatural Amino Acids

Photo-affinity labeling is a sophisticated technique that transforms transient, non-covalent protein interactions into stable, covalent bonds. This is achieved through the site-specific incorporation of a Uaa containing a photoreactive moiety into a "bait" protein. A typical photo-affinity probe, in this case, the Uaa itself, possesses three key features: a specific recognition element (the protein into which it is incorporated), a photoreactive group, and often a reporter tag for detection and enrichment. Upon activation by a specific wavelength of light, the photoreactive group forms a highly reactive intermediate that rapidly forms a covalent bond with nearby molecules, thus "labeling" the interacting "prey" proteins.

Photoreactive Unnatural Amino Acids

The choice of the photoreactive Uaa is critical and depends on the specific biological question and the nature of the interaction being studied. The three main classes of photoreactive Uaas are:

-

Benzophenones: p-Benzoyl-L-phenylalanine (Bpa) is the most commonly used benzophenone derivative.[2][3][4] Upon excitation with UV light (typically 350-365 nm), the benzophenone moiety forms a triplet diradical which can abstract a hydrogen atom from a C-H bond of a nearby amino acid residue, leading to the formation of a stable covalent C-C bond.[3] A key advantage of Bpa is the reversibility of its photo-excited state; if no suitable reaction partner is in proximity, it can return to its ground state and be re-excited, which can increase the probability of a successful crosslinking event.

-

Aryl Azides: p-Azido-L-phenylalanine (AzF) is a widely used aryl azide. Upon UV irradiation (typically at shorter wavelengths than benzophenones), it forms a highly reactive nitrene intermediate that can insert into C-H, N-H, and O-H bonds. The reaction of the nitrene is irreversible.

-

Diazirines: Photo-leucine and photo-methionine are examples of diazirine-containing Uaas that closely mimic their natural counterparts. Upon UV irradiation (around 350 nm), diazirines generate a highly reactive carbene intermediate that can insert into a wide range of chemical bonds. Their small size makes them less likely to perturb the native protein interaction.

Quantitative Data in Photo-Affinity Labeling

The efficiency of each step in the PAL workflow is crucial for the successful identification of interaction partners. The following tables summarize key quantitative parameters for commonly used Uaas.

| Unnatural Amino Acid | Photoreactive Group | Typical Incorporation Rate | Crosslinking Efficiency | Reference |

| p-Benzoyl-L-phenylalanine (Bpa) | Benzophenone | Variable, depends on expression system | Often <5% in vivo, can be improved with analogs | |

| p-Azido-L-phenylalanine (AzF) | Aryl Azide | Variable, depends on expression system | Generally lower than Bpa | |

| Photo-leucine | Diazirine | 10-20% (metabolic labeling) | High, >90% recovery of crosslinked proteins | |

| Photo-methionine | Diazirine | 10-20% (metabolic labeling) | High, >90% recovery of crosslinked proteins |

| Parameter | Description | Typical Values | Reference |

| Dissociation Constant (Kd) | A measure of the binding affinity between the bait and prey proteins. Can be estimated through concentration-dependent crosslinking experiments. | Micromolar to millimolar for transient interactions | |

| SILAC Ratios | In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments, the ratio of "heavy" to "light" labeled peptides indicates the specificity of the interaction. Specific interactors will have a high heavy/light ratio in the bait-containing sample compared to the control. | Ratios > 2 are often considered significant | |

| TMT Reporter Ion Intensities | In Tandem Mass Tag (TMT) experiments, the relative intensities of reporter ions from different samples allow for multiplexed quantitative analysis of protein abundance changes upon crosslinking. | Significant changes in intensity indicate interaction |

Experimental Protocols

The successful implementation of a PAL experiment requires meticulous attention to detail at each stage. Below are detailed methodologies for the key experiments.

Site-Specific Incorporation of Unnatural Amino Acids in Mammalian Cells (Amber Codon Suppression)

This protocol describes the incorporation of a Uaa at a specific site in a protein of interest in mammalian cells using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).

Materials:

-

Mammalian cell line of choice (e.g., HEK293T)

-

Expression plasmid for the protein of interest with a UAG codon at the desired position

-

Expression plasmid for the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for the Uaa

-

Expression plasmid for the corresponding orthogonal amber suppressor tRNA

-

Transfection reagent

-

Complete cell culture medium

-

Uaa (e.g., p-Benzoyl-L-phenylalanine)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Plasmid Preparation:

-

Introduce an amber stop codon (TAG) at the desired site in the gene of your protein of interest using site-directed mutagenesis.

-

Obtain or construct plasmids encoding the orthogonal aaRS and suppressor tRNA specific for your chosen Uaa.

-

-

Cell Culture and Transfection:

-

Culture mammalian cells to 70-80% confluency in a suitable culture dish.

-

Co-transfect the cells with the three plasmids (protein of interest mutant, aaRS, and suppressor tRNA) using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Uaa Incorporation:

-

24 hours post-transfection, replace the culture medium with fresh medium supplemented with the Uaa. The optimal concentration of the Uaa should be determined empirically but typically ranges from 0.1 to 1 mM for Bpa.

-

Incubate the cells for 24-48 hours to allow for expression of the protein of interest containing the Uaa.

-

-

Verification of Incorporation:

-

Harvest the cells and lyse them.

-

Confirm the expression of the full-length protein containing the Uaa by Western blotting using an antibody against the protein of interest or an epitope tag. The presence of a band at the expected molecular weight in the presence of the Uaa and its absence in the control (no Uaa) confirms successful incorporation.

-

UV Crosslinking of Live Cells

This protocol outlines the procedure for photo-crosslinking of Uaa-containing proteins in living cells to capture interacting partners.

Materials:

-

Cells with Uaa-incorporated protein

-

Ice-cold PBS

-

UV crosslinking apparatus (e.g., Stratalinker) with 365 nm bulbs

-

Cell scraper

Procedure:

-

Cell Preparation:

-

Wash the cells twice with ice-cold PBS to remove the culture medium.

-

Leave a thin layer of ice-cold PBS on the cells to prevent them from drying out during irradiation.

-

-

UV Irradiation:

-

Place the culture dish on a pre-chilled plate inside the UV crosslinker.

-

Remove the lid of the culture dish to maximize UV exposure.

-

Irradiate the cells with 365 nm UV light. The optimal energy dose and time should be determined empirically, but a common starting point is 1-5 J/cm² for 10-30 minutes.

-

-

Cell Harvesting:

-

Immediately after irradiation, place the dish on ice.

-

Harvest the cells by scraping them into ice-cold PBS.

-

Pellet the cells by centrifugation and store the pellet at -80°C for downstream analysis.

-

Enrichment of Crosslinked Proteins and Mass Spectrometry Analysis

This protocol describes the enrichment of crosslinked protein complexes using a click chemistry-based approach followed by identification of interacting partners by mass spectrometry. This protocol assumes the use of a Uaa that contains a bioorthogonal handle (e.g., an alkyne or azide) or the use of a bifunctional Uaa.

Materials:

-

Cell pellet from the crosslinking experiment

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Click chemistry reagents: biotin-azide or biotin-alkyne, copper(I) sulfate (CuSO4), and a copper chelator/ligand (e.g., TBTA).

-

Streptavidin-conjugated magnetic beads

-

Wash buffers (e.g., high salt buffer, urea buffer, SDS-containing buffer)

-

Elution buffer (e.g., containing biotin or by changing pH)

-

Trypsin

-

Mass spectrometer

Procedure:

-

Cell Lysis:

-

Lyse the cell pellet in a suitable lysis buffer on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Click Chemistry Reaction:

-

To the cleared lysate, add the click chemistry reagents: biotin-azide (if the Uaa has an alkyne) or biotin-alkyne (if the Uaa has an azide), CuSO4, and a ligand.

-

Incubate the reaction for 1-2 hours at room temperature to attach biotin to the crosslinked complexes.

-

-

Affinity Purification:

-

Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated protein complexes.

-

Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

-

-

Elution and Digestion:

-

Elute the captured proteins from the beads using an appropriate elution buffer.

-

Alternatively, perform on-bead digestion by resuspending the beads in a digestion buffer containing trypsin and incubating overnight at 37°C.

-

-

Mass Spectrometry Analysis:

-

Analyze the eluted proteins or digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins from the MS/MS data using a protein database search algorithm. Interacting partners will be identified as proteins that are significantly enriched in the crosslinked sample compared to control samples (e.g., no UV irradiation, no Uaa).

-

Visualization of Signaling Pathways and Experimental Workflows

Diagrams created using the DOT language for Graphviz are provided below to illustrate key experimental workflows and signaling pathways investigated using PAL with Uaas.

References

An In-depth Technical Guide to Fmoc-L-photo-leucine: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-photo-leucine is a synthetically modified amino acid that serves as a powerful tool in chemical biology and drug discovery. As a photo-reactive analog of the natural amino acid L-leucine, it is designed for incorporation into peptides and other molecular probes to investigate and identify protein-protein interactions (PPIs).[1][2] This is achieved through photoaffinity labeling, a technique where a UV-light-inducible covalent bond is formed between the probe and its interacting protein partners.[3][4]

The core of this compound's functionality lies in its diazirine ring.[4] Upon irradiation with UV light (typically around 360 nm), this moiety loses nitrogen gas to generate a highly reactive carbene intermediate. This intermediate rapidly and non-selectively inserts into nearby chemical bonds, effectively creating a permanent, covalent cross-link between the photo-leucine-containing peptide and its binding partner. The presence of the Fmoc (fluorenylmethyloxycarbonyl) protecting group makes it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols. This guide provides a comprehensive overview of the key properties, experimental protocols, and applications of this compound.

Core Properties and Specifications

The physicochemical properties of this compound are crucial for its application in peptide synthesis and biochemical assays. The following tables summarize its key specifications.

Table 1: Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-(3-methyl-3H-diazirin-3-yl)propanoic acid | |

| Synonyms | Photo-Leu, (S)-2-(Fmoc-amino)-3-(3H-diazirin-3-yl)butanoic acid | |

| CAS Number | 1360651-24-6 | |

| Molecular Formula | C₂₀H₁₉N₃O₄ | |

| Molecular Weight | 365.38 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO | |

| Storage | 2-8°C, protect from light | |

| Reaction Suitability | Fmoc solid-phase peptide synthesis |

For comparative purposes, the properties of the closely related, but non-photoreactive, Fmoc-L-leucine are provided below. Note the differences in molecular weight and the absence of the photo-reactive diazirine group.

Table 2: Comparative Properties of Fmoc-L-leucine

| Property | Value | Reference |

| CAS Number | 35661-60-0 | |

| Molecular Formula | C₂₁H₂₃NO₄ | |

| Molecular Weight | 353.4 g/mol | |

| Appearance | White powder | |

| Purity | ≥99.7% (Chiral HPLC) | |

| Melting Point | 148 - 163 °C | |

| Optical Rotation | [a]D20 = -25 ±2 º (c=1 in DMF) |

Experimental Protocols

The following sections detail the methodologies for the incorporation of this compound into peptides and its subsequent use in photo-crosslinking experiments.

Protocol 1: Incorporation of this compound via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing this compound. The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain attached to a solid resin support.

Materials:

-

Fmoc-protected amino acids (including this compound)

-

Solid-phase synthesis resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

-

Solid-phase synthesis vessel

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for another 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To couple this compound, follow the same procedure as for other amino acids.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Protocol 2: Photo-crosslinking of a Photo-Leucine Containing Peptide

This protocol describes the general procedure for inducing covalent cross-linking between a photo-leucine-containing peptide probe and its protein target.

Materials:

-

Purified peptide containing photo-leucine

-

Purified target protein or cell lysate

-

Biologically relevant buffer (e.g., PBS, HEPES)

-

UV lamp (365 nm)

-

Ice bath or cooling block

-

Quartz cuvette or UV-transparent plate

Methodology:

-

Binding Reaction:

-

In a microcentrifuge tube, combine the photo-leucine peptide and the target protein in a suitable buffer. The concentrations should be optimized based on the binding affinity of the interaction.

-

Incubate the mixture for a sufficient time to allow for binding equilibrium to be reached (e.g., 30-60 minutes at 4°C or room temperature).

-

-

UV Irradiation:

-

Transfer the sample to a quartz cuvette or a UV-transparent plate.

-

Place the sample on ice or a cooling block to minimize heat-induced damage.

-

Irradiate the sample with a 365 nm UV lamp. The irradiation time and distance from the lamp need to be optimized, but a typical starting point is 5-20 minutes.

-

-

Quenching (Optional): The reaction is self-quenching as the reactive carbene is short-lived. However, if desired, a scavenger like dithiothreitol (DTT) can be added after irradiation.

-

Analysis of Cross-linked Products:

-

Add SDS-PAGE loading buffer to the sample.

-

Analyze the products by SDS-PAGE. A successful cross-linking event will result in a new band corresponding to the molecular weight of the peptide-protein complex.

-

The cross-linked complex can be visualized by Coomassie staining, silver staining, or Western blotting if an antibody against the target protein is available.

-

Protocol 3: Analysis of Cross-linked Products by Mass Spectrometry

Mass spectrometry is a powerful technique to identify the cross-linked protein and map the site of interaction.

Methodology:

-

In-gel Digestion:

-

Excise the band corresponding to the cross-linked complex from the SDS-PAGE gel.

-

Destain the gel piece.

-

Reduce the proteins with DTT and alkylate with iodoacetamide.

-

Digest the proteins in-gel with a protease such as trypsin overnight.

-

-

Peptide Extraction: Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes.

-

LC-MS/MS Analysis:

-

Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will fragment the peptides and generate MS/MS spectra.

-

-

Data Analysis:

-

Use specialized cross-linking analysis software (e.g., pLink, MaxLynx, StavroX) to search the MS/MS data against a database containing the sequences of the peptide probe and the target protein.

-

The software identifies the cross-linked peptides based on their unique fragmentation patterns, allowing for the precise identification of the amino acid residues involved in the interaction.

-

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created with Graphviz DOT language provide a clear visual representation of complex biological processes and experimental designs.

Leucine-Mediated mTOR Signaling Pathway

Leucine is a critical activator of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. A photo-leucine containing probe could be used to identify novel interacting partners within this complex pathway.

General Experimental Workflow for Photoaffinity Labeling

The following diagram illustrates the typical workflow for identifying protein-protein interactions using a peptide probe containing this compound.

Conclusion

This compound is an invaluable reagent for the study of protein-protein interactions. Its compatibility with standard peptide synthesis protocols allows for its straightforward incorporation into custom-designed probes. The ability to form a covalent, zero-length cross-link upon UV activation provides a robust method for capturing transient and stable interactions in their native context. This technical guide provides the foundational knowledge and protocols for researchers to effectively utilize this compound in their efforts to map interaction networks, validate drug targets, and elucidate complex biological mechanisms.

References

- 1. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells | Springer Nature Experiments [experiments.springernature.com]

- 2. Photo-leucine incorporation reveals the target of a cyclodepsipeptide inhibitor of cotranslational translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

Applications of Fmoc-L-photo-leucine in Chemical Biology: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling Protein Interactions with Light

Fmoc-L-photo-leucine is a powerful tool in chemical biology, enabling researchers to investigate and map protein-protein interactions (PPIs) within their native cellular environment.[1][2][3] This photo-activatable amino acid analogue, structurally similar to the natural amino acid L-leucine, can be incorporated into proteins during synthesis.[1][2] Upon activation with UV light, it forms a highly reactive carbene intermediate that covalently crosslinks with interacting proteins in close proximity. This "photo-affinity labeling" technique allows for the capture of both stable and transient interactions that are often missed by other methods.

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group makes this amino acid compatible with standard solid-phase peptide synthesis (SPPS), allowing for its site-specific incorporation into peptides and proteins. This guide provides a comprehensive overview of the applications of this compound, detailed experimental protocols, and data interpretation strategies for researchers in chemical biology and drug discovery.

Core Concepts and Advantages

The utility of this compound stems from its diazirine moiety, a small, photo-activatable functional group. When irradiated with UV light (typically around 345-360 nm), the diazirine ring loses a molecule of nitrogen gas, generating a highly reactive and short-lived carbene intermediate. This carbene can then insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent crosslink with an interacting protein.

Advantages over Traditional Crosslinking Methods:

-

Zero-Length Crosslinking: The reactive carbene forms a direct covalent bond, providing high-resolution information about the interaction interface.

-

Temporal Control: The crosslinking reaction is initiated by light, allowing for precise control over the timing of the experiment.

-

In Vivo Applications: Its ability to be incorporated metabolically allows for the study of PPIs in living cells, providing a more physiologically relevant context.

-

Reduced Interference: Compared to bulkier photo-crosslinkers, the small size of the diazirine group on photo-leucine is less likely to disrupt natural protein interactions.

Data Presentation: Quantitative Insights into Photo-Crosslinking

Quantitative proteomics approaches, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or label-free quantification, can be coupled with photo-crosslinking experiments to determine the stoichiometry and dynamics of protein interactions.

| Parameter | Typical Value/Range | Notes |

| Metabolic Incorporation Rate | 10 - 20% | Dependent on cell line, protein expression levels, and culture conditions. Can be optimized by using leucine-deficient media. |

| UV Activation Wavelength | 320 - 370 nm (Optimal ~345 nm) | Use of a UV lamp with a specific wavelength is crucial to avoid photodamage to cells and proteins. |

| Irradiation Time (In Vivo) | < 15 minutes | Shorter exposure times are recommended for living cells to maintain viability. |

| Crosslinking Efficiency | Variable | Highly dependent on the proximity and orientation of the interacting partners, as well as the specific amino acid residues at the interface. |

| SILAC Quantification Accuracy | High | Allows for the direct comparison of crosslinked and non-crosslinked samples, enabling the identification of specific interaction partners with high confidence. |

| Label-Free Quantification | Moderate to High | Provides relative quantification based on spectral counting or precursor ion intensity. Requires careful experimental design and data analysis to minimize variability. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc-SPPS chemistry.

Materials:

-

Fmoc-Rink Amide or Wang resin

-

This compound

-

Other Fmoc-protected amino acids

-

Coupling reagents: HBTU/HOBt or HATU/HOAt

-

Activator base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: DMF, DCM

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for another 15 minutes to remove the Fmoc group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (for standard amino acids):

-

Dissolve the Fmoc-amino acid (3 eq.), HBTU/HATU (3 eq.), and HOBt/HOAt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

This compound Coupling:

-

Due to the bulkier nature of this compound, a longer coupling time or a more potent coupling reagent like HATU is recommended.

-

Follow the same procedure as in step 3, but extend the coupling time to 4 hours or overnight if necessary. Monitor the coupling efficiency using a Kaiser test.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Final Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vivo Photo-Crosslinking in Mammalian Cells

This protocol describes the metabolic labeling of mammalian cells with L-photo-leucine and subsequent photo-crosslinking.

Materials:

-

Mammalian cell line of interest

-

Leucine-deficient cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (FBS)

-

L-photo-leucine

-

Phosphate-buffered saline (PBS)

-

UV lamp (365 nm)

-

Cell lysis buffer

Procedure:

-

Cell Culture Preparation: Culture cells in standard medium until they reach the desired confluency (typically 70-80%).

-

Metabolic Labeling:

-

Wash the cells twice with PBS.

-

Replace the standard medium with leucine-deficient medium supplemented with dialyzed FBS and L-photo-leucine (typically 4 mM).

-

Incubate the cells for 12-24 hours to allow for incorporation of the photo-amino acid into newly synthesized proteins.

-

-

Photo-Crosslinking:

-

Wash the cells twice with ice-cold PBS.

-

Place the cells on ice and irradiate with a 365 nm UV lamp for 10-15 minutes. The optimal distance from the lamp to the cells should be determined empirically.

-

-

Cell Lysis:

-

Immediately after irradiation, lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crosslinked protein complexes.

-

-

Downstream Analysis: The resulting lysate can be analyzed by various methods, including SDS-PAGE and Western blotting to visualize crosslinked complexes, or subjected to proteomic analysis for identification of interaction partners.

Proteomic Analysis of Crosslinked Complexes

This workflow outlines the steps for identifying crosslinked proteins using mass spectrometry.

Materials:

-

Lysate from photo-crosslinking experiment

-

SDS-PAGE equipment

-

In-gel or in-solution digestion reagents (e.g., trypsin)

-

Enrichment columns (e.g., size-exclusion or ion-exchange chromatography)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Proteomics data analysis software

Procedure:

-

Protein Separation: Separate the crosslinked protein complexes by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands.

-

Enrichment of Crosslinked Peptides (Optional but Recommended):

-

Excise the high molecular weight bands from the gel for in-gel digestion.

-

Alternatively, perform in-solution digestion of the entire lysate.

-

Enrich for crosslinked peptides using size-exclusion chromatography (SEC) or mixed-mode cationic exchange (MCX) chromatography. This step is crucial for reducing sample complexity and increasing the chances of identifying low-abundance crosslinked species.

-

-

Mass Spectrometry:

-

Analyze the enriched peptide fraction by LC-MS/MS.

-

Utilize optimized fragmentation methods for diazirine-crosslinked peptides. Higher-energy collisional dissociation (HCD) often provides a good balance of speed and identification of crosslinked peptides. Electron-transfer dissociation (ETD) and related methods can provide complementary fragmentation data.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer with appropriate plugins, or custom scripts) to identify the crosslinked peptides and the corresponding proteins.

-

For quantitative analysis, process SILAC or label-free data to determine the relative abundance of crosslinked partners under different experimental conditions.

-

Visualization of Pathways and Workflows

Signaling Pathway Elucidation

This compound can be used to map interactions within signaling pathways. For instance, in a hypothetical kinase signaling pathway, a peptide containing photo-leucine that mimics a substrate's binding motif can be used to trap and identify the interacting kinase and other regulatory proteins.

Caption: Elucidating a kinase signaling pathway using a photo-leucine probe.

Experimental Workflow

The following diagram illustrates the general workflow for a photo-crosslinking experiment coupled with quantitative proteomics.

Caption: General workflow for photo-crosslinking proteomics.

Case Study: Identification of a Drug Target

In a notable application, this compound was incorporated into a cyclodepsipeptide inhibitor of cotranslational translocation. This allowed for the successful identification of its direct binding target, Sec61α, the core component of the protein translocation channel. This study highlights the power of photo-leucine in target deconvolution for complex natural products.

Conclusion

This compound is a versatile and powerful tool for the study of protein-protein interactions in chemical biology and drug discovery. Its ability to be site-specifically incorporated into peptides and to capture interactions in a native cellular context provides researchers with a unique window into the dynamic world of the cellular interactome. The detailed protocols and workflows presented in this guide offer a starting point for researchers to apply this technology to their own biological questions, paving the way for new discoveries in cellular signaling and therapeutic development.

References

The Lens of Discovery: A Technical Guide to Fmoc-L-photo-leucine for Illuminating Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

In the intricate cellular machinery, protein-protein interactions (PPIs) are the linchpin of countless biological processes. Understanding these interactions is paramount for deciphering cellular signaling, elucidating disease mechanisms, and developing targeted therapeutics. Photo-affinity labeling (PAL) has emerged as a powerful technique to capture these often transient and dynamic interactions. This guide provides an in-depth exploration of Fmoc-L-photo-leucine, a photoactivatable amino acid analogue, as a tool for identifying and characterizing PPIs.

The Principle of Photo-Affinity Labeling with L-photo-leucine

L-photo-leucine is a synthetic analogue of the essential amino acid L-leucine.[1][2] It possesses a diazirine ring, a small, photoactivatable moiety that is relatively inert until exposed to ultraviolet (UV) light.[1][2] Due to its structural similarity to leucine, L-photo-leucine can be incorporated into proteins during synthesis by the cell's own translational machinery, effectively replacing endogenous leucine residues.[1]

Upon irradiation with UV light (typically around 345-365 nm), the diazirine ring loses a molecule of nitrogen gas (N2) to generate a highly reactive and short-lived carbene intermediate. This carbene can then rapidly and indiscriminately form a covalent bond with any nearby molecule, including an interacting protein partner. This "freezes" the transient interaction, allowing for the subsequent isolation and identification of the crosslinked protein complex. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amine of L-photo-leucine makes it suitable for solid-phase peptide synthesis, enabling the site-specific incorporation of the photo-crosslinker into peptide probes.

Experimental Workflow: From Probe to Identification

The successful application of this compound for PPI identification follows a multi-step workflow. This process begins with the synthesis of a probe containing the photoactivatable amino acid and culminates in the mass spectrometric identification of the interacting proteins.

References

- 1. PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Interactome: A Technical Guide to Discovering Novel Protein Interactions with Photo-Leucine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of photo-leucine, a photoactivatable amino acid, for the discovery and characterization of novel protein-protein interactions (PPIs). We will delve into the core principles of this technology, provide detailed experimental protocols for its application in both mammalian cells and recombinant protein systems, and present quantitative data from key studies. Furthermore, this guide will visualize complex biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the methodology and its applications in drug discovery and biomedical research.

Introduction: The Power of Proximity-Based Labeling

Understanding the intricate network of protein-protein interactions is fundamental to deciphering cellular processes in both health and disease. Traditional methods for studying PPIs, such as co-immunoprecipitation and yeast two-hybrid screens, are invaluable but can be limited by their inability to capture transient or weak interactions and their potential for generating false positives.

Photo-leucine emerges as a powerful tool for overcoming these limitations through proximity-based labeling.[1][2][3] This synthetic analog of the essential amino acid L-leucine possesses a diazirine ring, a small, photo-activatable functional group.[3] Due to its structural similarity to natural leucine, photo-leucine is readily incorporated into proteins by the cell's own translational machinery, effectively "seeding" proteins with latent crosslinkers.[1] Upon activation with ultraviolet (UV) light, the diazirine ring forms a highly reactive carbene intermediate that covalently crosslinks with nearby interacting proteins, permanently capturing even transient interactions. This approach offers high specificity due to the short lifetime of the reactive intermediate, minimizing non-specific crosslinking.

Experimental Protocols

In Vivo Labeling and Crosslinking in Mammalian Cells

This protocol outlines the steps for metabolic labeling of mammalian cells with photo-leucine to identify endogenous protein-protein interactions.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM)

-

Leucine-free cell culture medium

-

Photo-leucine (L-Photo-Leucine)

-

Phosphate-buffered saline (PBS)

-

UV lamp (365 nm)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Equipment for SDS-PAGE and Western blotting

-

Mass spectrometer for protein identification

Procedure:

-

Cell Culture and Labeling:

-

Culture mammalian cells to 70-80% confluency in complete medium.

-

Wash the cells twice with warm PBS.

-

Replace the complete medium with pre-warmed leucine-free medium supplemented with photo-leucine. The final concentration of photo-leucine may need to be optimized, but a starting point of 1-4 mM is common.

-

Incubate the cells for 18-24 hours to allow for incorporation of photo-leucine into newly synthesized proteins.

-

-

UV Crosslinking:

-

Wash the cells twice with cold PBS.

-

Aspirate the PBS and add a thin layer of cold PBS to cover the cells.

-

Place the cell culture dish on ice and irradiate with 365 nm UV light for 5-15 minutes. The optimal irradiation time and distance from the UV source should be empirically determined.

-

-

Cell Lysis and Protein Extraction:

-

Immediately after UV irradiation, aspirate the PBS and lyse the cells on ice using a suitable lysis buffer containing protease inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

-

Analysis of Crosslinked Complexes:

-

The supernatant containing the protein lysate can be analyzed by SDS-PAGE and Western blotting to visualize the formation of higher molecular weight crosslinked complexes.

-

For identification of interacting partners, the crosslinked complexes can be enriched (e.g., via immunoprecipitation of a bait protein) and subsequently analyzed by mass spectrometry.

-

Recombinant Protein Expression and Labeling in E. coli

This protocol describes the high-yield production of proteins labeled with photo-leucine in Escherichia coli for in vitro interaction studies.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the gene of interest

-

Luria-Bertani (LB) medium

-

M9 minimal medium

-

Leucine

-

Photo-leucine

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

UV lamp (365 nm)

-

Purification resin (e.g., Ni-NTA for His-tagged proteins)

-

Equipment for SDS-PAGE and mass spectrometry

Procedure:

-

Protein Expression and Labeling:

-

Transform the E. coli expression strain with the expression vector.

-

Grow a starter culture overnight in LB medium.

-

Inoculate a larger volume of M9 minimal medium with the overnight culture.

-

Grow the culture at 37°C until the OD600 reaches 0.6-0.8.

-

To induce protein expression and incorporate photo-leucine, add IPTG to a final concentration of 1 mM and photo-leucine to a final concentration of 1-4 mM. A small amount of natural leucine (e.g., 0.1 mM) can be added to reduce the toxicity of photo-leucine.

-

Continue to grow the culture for an additional 3-4 hours at a reduced temperature (e.g., 18-25°C) to enhance protein folding.

-

-

Cell Harvest and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation.

-

Purify the photo-leucine-labeled protein from the supernatant using an appropriate purification method (e.g., affinity chromatography).

-

-

In Vitro Crosslinking and Analysis:

-

Mix the purified photo-leucine-labeled protein with its potential interaction partner(s) in a suitable buffer.

-

Irradiate the mixture with 365 nm UV light for an optimized period.

-

Analyze the reaction mixture by SDS-PAGE to observe the formation of crosslinked products.

-

For identification of the crosslinked sites and interacting partners, the samples can be subjected to mass spectrometry analysis.

-

Quantitative Data Presentation

A key advantage of photo-leucine crosslinking coupled with mass spectrometry is the ability to quantitatively identify novel protein interactions. The following table summarizes representative data from a study that utilized photo-leucine to identify intracellular cross-links in the E. coli chaperone Trigger Factor.

| Cross-linked Residue 1 | Cross-linked Residue 2 | Peptide Sequence 1 | Peptide Sequence 2 | MeroX Score |

| LEU13 | GLU23 | VLEUINGDR | FEIGVEALER | 85 |

| LEU45 | ASP55 | ALIEGLK | DLVVSDFR | 92 |

| LEU112 | GLU120 | LQQAEAEVE | EQLGELER | 78 |

| LEU245 | ASP251 | ILEAQAGER | DAAIVK | 95 |

| LEU301 | GLU308 | LAAAVTKK | ELAEAK | 88 |

This table is a representative example compiled from data presented in a study on high-yield production of photo-leucine-labeled proteins in E. coli. The MeroX score is a measure of the confidence of the cross-link identification.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for discovering protein-protein interactions using photo-leucine.

References

Unveiling Transient Protein Interactions: A Technical Guide to Fmoc-L-photo-leucine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Fmoc-L-photo-leucine, a photo-activatable amino acid analogue, for the study of transient and stable protein-protein interactions (PPIs). By enabling covalent capture of interacting partners upon UV irradiation, this methodology provides a powerful tool to elucidate complex biological pathways and identify novel therapeutic targets. This document provides a comprehensive overview of the experimental workflows, from peptide synthesis to mass spectrometry-based identification of crosslinked proteins, supported by detailed protocols and quantitative data.

Core Principles and Advantages

L-photo-leucine is a synthetic analogue of the natural amino acid L-leucine, featuring a diazirine ring.[1][2] This photo-reactive moiety is relatively small and chemically inert under normal laboratory conditions, minimizing interference with protein structure and function.[3][4] When incorporated into a protein and exposed to UV light (typically around 350-365 nm), the diazirine ring is activated to form a highly reactive carbene intermediate.[5] This intermediate rapidly and non-specifically inserts into neighboring C-H, N-H, or O-H bonds, forming a stable covalent crosslink with interacting molecules in close proximity.

The use of this compound in solid-phase peptide synthesis (SPPS) allows for the site-specific incorporation of the photo-reactive probe into peptides, which can then be used as baits to identify binding partners. Alternatively, L-photo-leucine can be metabolically incorporated into proteins in living cells, enabling the capture of interactions within their native cellular environment.

Key Advantages:

-

Captures Transient Interactions: Covalent crosslinking "traps" weak or transient interactions that are often missed by other methods like co-immunoprecipitation.

-

In Vivo and In Vitro Applications: Can be used with purified proteins or in living cells to study interactions in a physiological context.

-